molecular formula C13H10N2O4S B5474018 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one

6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B5474018
M. Wt: 290.30 g/mol
InChI Key: IALIDAABGLWRTC-UHFFFAOYSA-N
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Description

6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonyl group at the 6-position of the coumarin scaffold, linked to a 3-methylpyrazole moiety. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

6-(3-methylpyrazol-1-yl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c1-9-6-7-15(14-9)20(17,18)11-3-4-12-10(8-11)2-5-13(16)19-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALIDAABGLWRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322836
Record name 6-(3-methylpyrazol-1-yl)sulfonylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

942841-45-4
Record name 6-(3-methylpyrazol-1-yl)sulfonylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one typically involves the reaction of 3-methyl-1H-pyrazole with a sulfonyl chloride derivative, followed by cyclization with a chromenone precursor. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substitution Patterns and Electronic Effects

The sulfonyl-pyrazole group distinguishes this compound from other coumarin derivatives. Key comparisons include:

Compound Substituent at 6-Position Key Structural Features Biological/Physicochemical Implications Reference
Target Compound Sulfonyl-(3-methylpyrazole) Electron-withdrawing sulfonyl group; pyrazole enhances π-π stacking Potential kinase inhibition, improved solubility due to polar sulfonyl group
6-Bromo-2H-chromen-2-one derivatives Bromo or carbonyl-linked heterocycles (e.g., pyrazole, triazole) Bromo (electron-withdrawing); heterocycles introduce hydrogen-bonding sites Bromo increases stability but may reduce solubility; heterocycles modulate target selectivity
SKI-O-703 Pyrazole-indole-pyrimidine complex (non-coumarin) Mesylate salt with pyrazole and isoxazolidine High solubility and oral bioavailability for Syk kinase inhibition
4-[(4-Hydroxymethyl-1H-triazol-1-yl)methyl]-6,8-dimethylcoumarin Triazole-hydroxymethyl at 4-position Polar triazole improves water solubility Anticancer or antimicrobial activity via metal coordination

Key Research Findings and Implications

  • Positional Effects : Substitution at the 6-position (vs. 3- or 4-positions in other coumarins) may alter binding modes in enzymatic pockets. For example, 6-bromo derivatives in show strong binding to hydrophobic enzyme regions, whereas sulfonyl-pyrazole could target polar active sites .
  • Pyrazole Pharmacophore : The 3-methylpyrazole group is recurrent in bioactive compounds (e.g., SKI-O-703 in ), underscoring its role in kinase inhibition and drug design .
  • Synthetic Flexibility : The coumarin scaffold allows modular substitution (e.g., bromo, sulfonyl, triazole), enabling tailored physicochemical properties for specific applications .

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